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molecular formula C8H7F3O B8660235 (R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL

Cat. No. B8660235
M. Wt: 176.14 g/mol
InChI Key: NAYLCQZIPKCMBT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829052B2

Procedure details

An ethereal solution (17.41 ml, 52.24 mmol, 3M) of MeMgEr was slowly added at −78° C. to a solution of 3,4,5-trifluorobenzaldehyde (6.96 g, 43.53 mmol) in THF (125 ml). The reaction mixture was stirred at room temperature for 16 h and was cooled (0° C.) and was quenched, sequentially, with excess ethyl acetate (10 ml) and water (5 ml). Excess anhydrous MgSO4 (5 g) was added and stirred for 30 minutes at room temperature. The suspension was filtered over celite and the solids were washed with ethyl acetate (2×25 ml). The combined filtrate was evaporated to obtain the product in quantitative yield (7.65 g).
[Compound]
Name
solution
Quantity
17.41 mL
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=[O:6].[CH2:12]1COCC1>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[CH3:12])[CH:7]=[C:8]([F:11])[C:9]=1[F:10]

Inputs

Step One
Name
solution
Quantity
17.41 mL
Type
reactant
Smiles
Name
Quantity
6.96 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Name
Quantity
125 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled (0° C.)
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
Excess anhydrous MgSO4 (5 g) was added
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered over celite
WASH
Type
WASH
Details
the solids were washed with ethyl acetate (2×25 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain the product in quantitative yield (7.65 g)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC=1C=C(C=C(C1F)F)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08829052B2

Procedure details

An ethereal solution (17.41 ml, 52.24 mmol, 3M) of MeMgEr was slowly added at −78° C. to a solution of 3,4,5-trifluorobenzaldehyde (6.96 g, 43.53 mmol) in THF (125 ml). The reaction mixture was stirred at room temperature for 16 h and was cooled (0° C.) and was quenched, sequentially, with excess ethyl acetate (10 ml) and water (5 ml). Excess anhydrous MgSO4 (5 g) was added and stirred for 30 minutes at room temperature. The suspension was filtered over celite and the solids were washed with ethyl acetate (2×25 ml). The combined filtrate was evaporated to obtain the product in quantitative yield (7.65 g).
[Compound]
Name
solution
Quantity
17.41 mL
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=[O:6].[CH2:12]1COCC1>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[CH3:12])[CH:7]=[C:8]([F:11])[C:9]=1[F:10]

Inputs

Step One
Name
solution
Quantity
17.41 mL
Type
reactant
Smiles
Name
Quantity
6.96 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Name
Quantity
125 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled (0° C.)
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
Excess anhydrous MgSO4 (5 g) was added
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered over celite
WASH
Type
WASH
Details
the solids were washed with ethyl acetate (2×25 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain the product in quantitative yield (7.65 g)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC=1C=C(C=C(C1F)F)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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